molecular formula C26H24O5 B5087799 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate

2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate

Cat. No.: B5087799
M. Wt: 416.5 g/mol
InChI Key: XAUVDMRVTLUTGX-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is an organic compound that features a biphenyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate typically involves a multi-step process. One common method includes the esterification of 4-(4-ethoxyphenyl)-4-oxobutanoic acid with 2-(Biphenyl-4-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The biphenyl and ethoxyphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The biphenyl and ethoxyphenyl groups can interact with enzymes or receptors, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Biphenylacetic acid: A non-steroidal anti-inflammatory agent with a similar biphenyl structure.

    2-(4-Bromophenyl)-1-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide: Another compound with a biphenyl group, used in medicinal chemistry.

Uniqueness

2-(Biphenyl-4-yl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is unique due to the presence of both biphenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O5/c1-2-30-23-14-12-21(13-15-23)24(27)16-17-26(29)31-18-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-15H,2,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUVDMRVTLUTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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